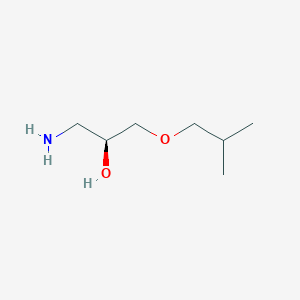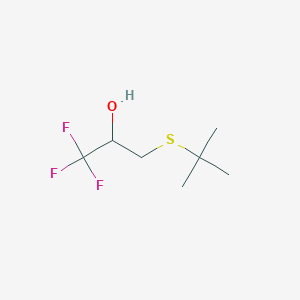
3,4,5-Trichloroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloroanisole is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its musty odor and is often associated with cork taint in wines, which can significantly affect the aroma and quality of the wine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloroanisole can be synthesized through the chlorination of anisole. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 3, 4, and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenols or quinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anisoles.
Oxidation Products: Oxidation can yield compounds like 3,4,5-trichlorophenol or quinones.
Scientific Research Applications
3,4,5-Trichloroanisole has several applications in scientific research:
Mechanism of Action
The primary mechanism by which 3,4,5-Trichloroanisole exerts its effects is through its interaction with olfactory receptors, leading to the perception of a musty odor. This compound is formed through the microbial O-methylation of chlorophenols, which are often present in the environment due to industrial activities . The molecular targets include olfactory receptors in the nasal epithelium, which are activated by the compound, resulting in the characteristic musty smell .
Comparison with Similar Compounds
2,4,6-Trichloroanisole: Known for causing cork taint in wines, similar to 3,4,5-Trichloroanisole.
2,4,6-Tribromoanisole: Another haloanisole that contributes to musty odors in wines.
2,3,4,6-Tetrachloroanisole: A related compound with similar sensory properties.
Pentachloroanisole: Known for its presence in contaminated environments and similar odor characteristics.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and sensory properties. Its formation and presence in various environments highlight its significance in studies related to environmental contamination and sensory analysis .
Properties
CAS No. |
54135-82-9 |
|---|---|
Molecular Formula |
C7H5Cl3O |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
1,2,3-trichloro-5-methoxybenzene |
InChI |
InChI=1S/C7H5Cl3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
InChI Key |
GUCFBWGWRCILHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


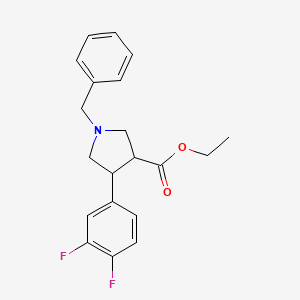

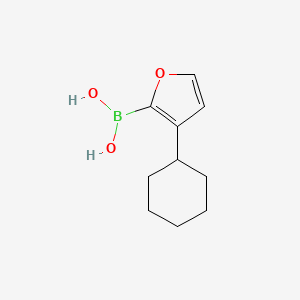
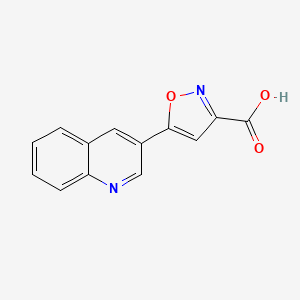
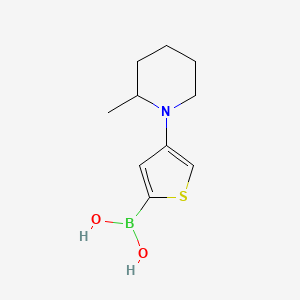

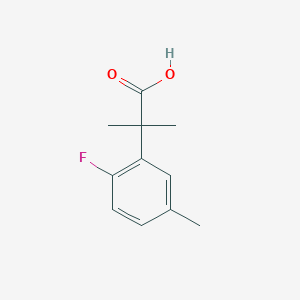
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
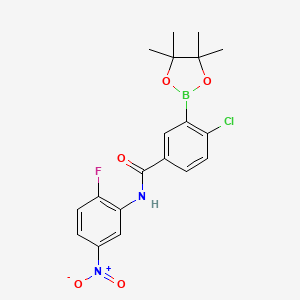
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)

